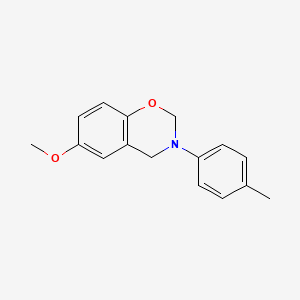

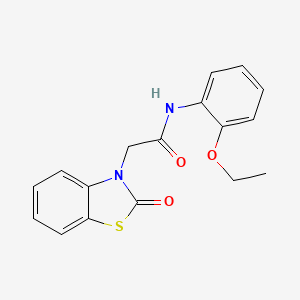

6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine, often involves the Mannich reaction. One such synthesis involves reacting eugenol with formaldehyde and propylamine under reflux conditions to yield related benzoxazine compounds. These reactions typically achieve high yields and can be characterized by techniques such as FT-IR and GC-MS, confirming the formation of the desired benzoxazine ring structure (Perangin-angin & Chairi, 2019).

科学的研究の応用

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological activity evaluation of benzoxazine derivatives, highlighting their potential in developing new compounds with bioactive properties. For instance, benzoxazine and aminomethyl derivatives of eugenol were synthesized, and their biological activities were tested using the brine shrimp lethality test, indicating potential for further study due to their bioactivity (Rudyanto et al., 2014). Additionally, derivatives have been evaluated for cytotoxicity against cancer cell lines, such as MCF-7, demonstrating their potential in cancer research (Rudyanto et al., 2015).

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal applications of benzoxazine derivatives. Novel triazole derivatives, including those incorporating benzoxazine rings, have been synthesized and shown to possess good or moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).

Agrochemical Potential

Benzoxazinones, a related group of compounds, have been identified as active agents in maize resistance to pests, undersccoring the potential of benzoxazine derivatives in agricultural applications. Their role in plant defense mechanisms, such as resistance to the European corn borer, has been documented, suggesting avenues for exploring benzoxazine derivatives in enhancing crop protection (Klun et al., 1967). Moreover, the ecological role and bioactivity of benzoxazinones, including their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, have been extensively studied, providing insights into their potential agronomic utility and highlighting the broader significance of benzoxazine and benzoxazinone derivatives in natural product chemistry and agriculture (Macias et al., 2006).

Potential in Medicinal Chemistry

The exploration of benzoxazine derivatives in medicinal chemistry has led to the identification of compounds with promising pharmacological profiles. For example, specific derivatives have shown binding selectivity for γ-aminobutyric acid-A (GABA-A) receptor subtypes, indicating potential applications in developing therapeutics for neurological disorders (Carling et al., 2004).

特性

IUPAC Name |

6-methoxy-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)17-10-13-9-15(18-2)7-8-16(13)19-11-17/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEUPOXQBUZGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)